![molecular formula C15H11NO2S B2899881 1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-69-3](/img/structure/B2899881.png)
1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one
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Overview
Description
Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The benzoyl group is a functional group with the formula C6H5CO-.
Molecular Structure Analysis
The molecular structure of isothiazole consists of a 5-membered ring with two non-adjacent nitrogen atoms and one sulfur atom . The benzoyl group typically consists of a benzene ring attached to a carbonyl group.Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one” are not available in the sources I found. Isothiazoles in general are produced by oxidation of enamine-thiones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one” are not available in the sources I found. Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .Scientific Research Applications
Antimicrobial Applications
This compound has shown potential in the development of new antimicrobials. Benzoylthiourea derivatives, which are structurally related to 1-(4-methylbenzoyl)-benzo[c]isothiazol-3(1H)-one, have been synthesized and tested for their antimicrobial properties. They have demonstrated effectiveness against bacterial and fungal cells, both in planktonic and biofilm forms .
Antidepressant Manufacturing
The compound is related to the selective serotonin reuptake inhibitor (SSRI) escitalopram, used to treat depression and anxiety disorders. It may appear as an impurity or related compound during the manufacturing process of escitalopram or its salts.
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
The compound’s potential to participate in various chemical reactions suggests that it could influence a range of biochemical pathways .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
properties
IUPAC Name |
1-(4-methylbenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15(18)19-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKTADLOGZHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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